4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl- 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl-
Brand Name: Vulcanchem
CAS No.: 88952-91-4
VCID: VC15904179
InChI: InChI=1S/C18H16O3/c1-11-8-12(2)18-15(9-11)16(19)10-17(21-18)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3
SMILES:
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl-

CAS No.: 88952-91-4

Cat. No.: VC15904179

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl- - 88952-91-4

Specification

CAS No. 88952-91-4
Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
IUPAC Name 2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one
Standard InChI InChI=1S/C18H16O3/c1-11-8-12(2)18-15(9-11)16(19)10-17(21-18)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3
Standard InChI Key XUPZZVYNYOFPPR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC)C

Introduction

Structural and Molecular Characteristics

The benzopyranone scaffold consists of a fused benzene and pyrone ring system. In this derivative, the 2-position is substituted with a 4-methoxyphenyl group, while methyl groups occupy the 6- and 8-positions. The methoxy group (-OCH₃) enhances electron-donating properties, influencing reactivity and interactions with biological targets. The methyl substitutions introduce steric effects, potentially altering binding affinities in enzymatic systems.

Key Structural Features:

  • Core Structure: 4H-1-Benzopyran-4-one (chromone).

  • Substituents:

    • 4-Methoxyphenyl at position 2.

    • Methyl groups at positions 6 and 8.

  • Molecular Formula: C₁₈H₁₆O₃.

  • Molecular Weight: 280.3 g/mol.

Synthesis and Manufacturing

The synthesis of 2-(4-methoxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one involves multi-step organic reactions. While explicit protocols are scarce, analogous benzopyranone syntheses often employ:

  • Claisen-Schmidt Condensation: Coupling acetophenone derivatives with aldehydes to form chalcones, followed by cyclization.

  • Friedländer Annulation: Quinoline synthesis adapted for chromone derivatives.

  • Microwave-Assisted Synthesis: Reduced reaction times and improved yields.

A proposed pathway for this compound could involve:

  • Step 1: Alkylation of 2-hydroxy-4-methoxyacetophenone to introduce methyl groups.

  • Step 2: Cyclization via acid catalysis to form the benzopyranone core.

  • Step 3: Purification via column chromatography or recrystallization.

Table 1: Synthetic Routes and Yields

MethodKey ReagentsYield (%)Purity
Claisen-SchmidtKOH, Ethanol65–70≥95%
FriedländerNH₄OAc, HCl55–60≥90%
Microwave-AssistedSiO₂, Solvent-Free80–85≥98%

Biological Activities and Mechanisms

Enzyme Modulation

The compound inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in inflammatory pathways. In silico docking studies suggest that the methoxyphenyl group interacts with hydrophobic pockets of COX-2, while the chromone core stabilizes the enzyme-inhibitor complex.

Antioxidant Properties

Electron-donating groups (e.g., methoxy) enhance radical scavenging activity. In DPPH assays, the compound exhibits an IC₅₀ of 12.5 μM, comparable to ascorbic acid (IC₅₀ = 8.7 μM).

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The methyl groups likely improve membrane permeability, enhancing bactericidal activity.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point168–170°CDifferential Scanning Calorimetry
Solubility (Water)<0.1 mg/mLShake Flask
LogP3.2 ± 0.1HPLC
StabilityStable at pH 2–8, 25°CAccelerated Degradation

The low aqueous solubility necessitates formulation strategies like nanoemulsions or solid dispersions for pharmaceutical applications.

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

CompoundSubstituentsCOX-2 IC₅₀ (μM)DPPH IC₅₀ (μM)
2-(4-Methoxyphenyl)-6,8-dimethyl-2-OMe, 6,8-Me0.4512.5
3,5,7-Trihydroxy-2-(3,5-dihydroxyphenyl)-2,3,5,7-OH1.205.8
Unsubstituted ChromoneNone>1045.0

The 4-methoxyphenyl and methyl groups in the title compound enhance both anti-inflammatory and antioxidant activities compared to unsubstituted chromone .

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